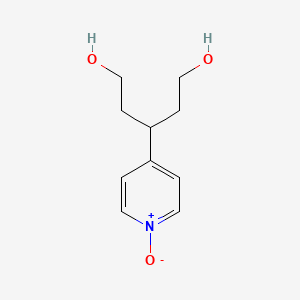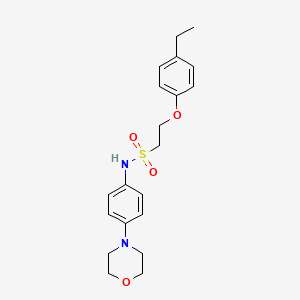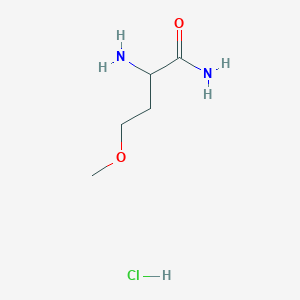![molecular formula C14H17NO4 B2920612 rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one CAS No. 1556097-92-7](/img/structure/B2920612.png)
rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one is a unique compound with significant potential in various scientific fields. Its complex structure features several reactive sites that make it an excellent candidate for a wide range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods of synthesizing rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one involves the cyclization of suitable precursors under specific reaction conditions. This could involve the use of strong acids or bases, depending on the desired enantiomeric purity and reaction efficiency.
Industrial Production Methods
For industrial-scale production, the use of high-throughput chemical reactors and automated synthesis equipment is common. Precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent yield and purity. The implementation of green chemistry principles can also minimize the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one is known to undergo various types of chemical reactions, including:
Oxidation: : Leading to the formation of more oxidized derivatives.
Reduction: : Reducing agents can yield more reduced forms of the compound.
Substitution: : Different functional groups can be introduced via substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions typically occur under mild to moderate conditions, ensuring the integrity of the compound's core structure.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products formed from these reactions can vary significantly
Applications De Recherche Scientifique
rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one has a diverse range of applications in scientific research, including:
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: : Its unique structure allows for interactions with various biomolecules, making it useful in studying biochemical pathways.
Industry: : It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one exerts its effects is complex and involves multiple molecular targets and pathways. It may act by binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in its observed effects.
Comparaison Avec Des Composés Similaires
rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one is unique due to its specific structure and reactivity. Similar compounds include other oxazolines and oxazines, but none exhibit the exact same combination of functional groups and reactivity.
List of Similar Compounds
(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one
5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one
rac-(5S,8aR)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one
These comparisons highlight the unique characteristics and advantages of this compound, setting it apart as a compound of significant interest in various fields of research and industry.
Propriétés
IUPAC Name |
(5S)-5-benzyl-8a-(hydroxymethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-8-14-9-18-7-12(15(14)13(17)19-10-14)6-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2/t12-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGPGZMMPWOVDG-NBFOIZRFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)OCC2(CO1)CO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N2C(=O)OCC2(CO1)CO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2920529.png)

![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2920531.png)

![2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2920536.png)
![8-benzyl-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2920537.png)


![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)


![4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2920549.png)


